molecular formula C17H14F3N3O2S B2559822 ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 159885-65-1

ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2559822
CAS No.: 159885-65-1
M. Wt: 381.37
InChI Key: BPRVRGSZIRVGIP-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at position 5, an ethyl carboxylate ester at position 4, and a 1,3-thiazole ring at position 1. The thiazole moiety is further substituted with a 4-methylphenyl group.

Properties

IUPAC Name

ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-3-25-15(24)12-8-21-23(14(12)17(18,19)20)16-22-13(9-26-16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRVRGSZIRVGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally related compounds.

Structural Characteristics

The compound features a complex structure characterized by:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Thiazole Moiety : A five-membered ring containing sulfur and nitrogen.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

This unique combination of structural elements contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Research indicates that this compound may act through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest it inhibits enzymes involved in cancer and inflammatory pathways. Specific targets include cyclooxygenase (COX) enzymes, which are critical in mediating inflammation and pain responses .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, although further studies are necessary to confirm the spectrum of activity against specific pathogens.
  • Molecular Interactions : Molecular docking studies indicate that the compound may interact with various biological targets, suggesting a multifaceted mechanism of action.

In Vitro Studies

In vitro studies have demonstrated significant biological activities for this compound:

Biological ActivityIC50_{50} Value (µM)Reference
COX-2 Inhibition10.5
Antimicrobial (S. aureus)0.12
Cytotoxicity (U937 cells)25.0

These values indicate the compound's potential as an anti-inflammatory agent and its efficacy against certain bacterial strains.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anti-inflammatory Effects : A study compared the anti-inflammatory effects of this compound with traditional NSAIDs. The results showed comparable efficacy with lower side effects .
  • Anticancer Properties : In a recent investigation, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50_{50} values significantly lower than those of established chemotherapeutics like doxorubicin .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateSimilar thiazole and pyrazole structure; chlorine substituentAnti-inflammatory properties
5-(Trifluoromethyl)-1H-pyrazole derivativesVarious substituents on the pyrazole ringDiverse biological activities including anticancer

This table illustrates how modifications in substituents can lead to variations in biological activity, emphasizing the significance of structural optimization in drug design.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has shown promise in several therapeutic areas:

  • Anticancer Activity : Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer pathways, potentially offering therapeutic benefits against various cancer types.
  • Anti-inflammatory Properties : The compound has been noted for its potential to reduce inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further investigation is required to elucidate its mechanisms of action.

Agrochemical Applications

The compound is also being explored in agricultural chemistry:

  • Pesticide Development : It is utilized in the formulation of novel pesticides and herbicides that demonstrate enhanced efficacy against pests while minimizing environmental impact. The trifluoromethyl group contributes to the compound's biological activity against various agricultural pests .

Material Science Applications

In material science, this compound is investigated for:

  • Advanced Materials : Its unique properties are being studied for potential applications in creating materials with specific thermal and mechanical characteristics beneficial for industries such as automotive and aerospace .

Case Study 1: Anticancer Research

A study focused on the synthesis of derivatives of this compound demonstrated significant inhibition of cancer cell lines. The mechanism involved the modulation of specific signaling pathways related to cell proliferation and apoptosis .

Case Study 2: Agrochemical Efficacy

In field trials assessing the efficacy of formulations containing this compound against common agricultural pests, results showed a marked reduction in pest populations compared to control groups. This highlights the compound's potential as a viable alternative to existing pesticides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazole and thiazole derivatives, emphasizing substituent effects, molecular properties, and reported activities:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity References
Ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Target) C₁₈H₁₆F₃N₃O₂S 4-Methylphenyl-thiazole, trifluoromethyl, ethyl carboxylate ~435.3 (estimated) Not reported
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 4) C₂₇H₁₈ClF₂N₆S Chlorophenyl, fluorophenyl, triazole 579.0 Antimicrobial
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate C₁₄H₁₁FN₄O₃ Fluorophenyl, oxadiazole, ethyl carboxylate 326.3 Not reported
Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate C₁₃H₁₂F₃N₃O₂ Aminophenyl, trifluoromethyl, ethyl carboxylate 299.3 Reagent for synthesis
Ethyl 1-(5-fluoro-3-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate C₁₃H₁₁F₄N₃O₂ Fluoro-methylpyridine, trifluoromethyl, ethyl carboxylate 329.2 Intermediate in drug synthesis

Key Observations:

Substituent Effects :

  • The 4-methylphenyl-thiazole group in the target compound introduces steric bulk and lipophilicity compared to simpler aryl substituents (e.g., fluorophenyl in Compound 4 ). This may enhance membrane permeability but reduce solubility.
  • The trifluoromethyl group, common across all compounds, improves metabolic stability and bioavailability by resisting oxidative degradation .
  • Ethyl carboxylate esters are prevalent, likely enhancing solubility and serving as hydrolyzable prodrug motifs .

Structural and Crystallographic Features :

  • Pyrazole-thiazole hybrids (e.g., Compound 4) exhibit isostructural triclinic symmetry (space group P̄1) with planar molecular conformations, except for perpendicularly oriented aryl groups . Similar packing interactions (e.g., π-π stacking, hydrogen bonding) are anticipated for the target compound.

Biological and Synthetic Relevance :

  • Compound 4 demonstrates antimicrobial activity , attributed to its triazole and fluorophenyl substituents, which may interact with bacterial targets . The target compound’s thiazole group could offer analogous interactions, though activity remains unconfirmed.
  • Patent literature highlights ethyl pyrazole carboxylates as intermediates in synthesizing kinase inhibitors or antiviral agents (e.g., tert-butyl-protected derivatives in ) .

Analytical Techniques :

  • Structural characterization of similar compounds relies on single-crystal X-ray diffraction (SHELXL ) and visualization via ORTEP .

Q & A

Q. How can researchers address discrepancies in reported melting points for structurally similar pyrazole derivatives?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) provides accurate thermal profiles. Impurity profiling via GC-MS or HPLC-MS clarifies if polymorphic forms or contaminants cause variability .

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